molecular formula C3H6O3 B050848 DL-Lactic Acid-13C2 Sodium Salt CAS No. 150114-72-0

DL-Lactic Acid-13C2 Sodium Salt

Cat. No. B050848
M. Wt: 92.063 g/mol
InChI Key: JVTAAEKCZFNVCJ-ZDOIIHCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Lactic Acid-13C2 Sodium Salt is a stable isotope labelled compound with the molecular formula C13C2H5NaO3 and a molecular weight of 114.05 . It is a neat product that is used in food and beverage testing .


Synthesis Analysis

DL-Lactic Acid-13C2 Sodium Salt is typically produced by fermentation of a sugar source, such as corn or beets . The resulting lactic acid is then neutralized to create the sodium salt .


Molecular Structure Analysis

The molecular structure of DL-Lactic Acid-13C2 Sodium Salt is represented by the SMILES notation [13CH3]13C([H])C(O[Na])=O .


Physical And Chemical Properties Analysis

DL-Lactic Acid-13C2 Sodium Salt is a neat product that should be stored at +4°C .

Scientific Research Applications

1. Environmental Applications

DL-lactic acid-13C2 sodium salt is used as an eco-friendly extraction solvent for monitoring trace metals in complex matrices. In a study by Ji et al. (2021), it was used for the ultrasonic-assisted dispersive liquid-liquid microextraction method to monitor cadmium and arsenic in wine samples, demonstrating its potential in environmental monitoring and food safety applications (Ji, Zhao, Li, & Zhao, 2021).

2. Biomedical Engineering

In biomedical engineering, DL-lactic acid-based polymers are extensively studied for their biocompatibility and biodegradability. For instance, Proikakis et al. (2003) investigated the stability of DL-poly(lactic acid) in aqueous solutions, which is crucial for its application in biomedical devices and drug delivery systems (Proikakis, Mamouzelos, Tarantili, & Andreopoulos, 2003).

3. Drug Delivery Systems

DL-lactic acid derivatives are also significant in the formulation of drug delivery systems. Stevanović et al. (2007) discussed the fabrication of poly(DL-lactide-co-glycolide) nanospheres containing ascorbic acid, highlighting their importance in ensuring the stability and controlled release of pharmaceuticals (Stevanović, Savic, Jordović, & Uskoković, 2007).

4. Tissue Engineering

DL-lactic acid-13C2 sodium salt's derivatives are applied in tissue engineering. Matsusaki et al. (2001) synthesized biodegradable polymers composed of hydroxycinnamic acid and D,L-lactic acid, indicating their potential use in tissue engineering and as orthopedic matrices (Matsusaki, Kishida, Stainton, Ansell, & Akashi, 2001).

5. Biochemical Production

The compound is useful in biochemical production processes. Sornlek et al. (2022) demonstrated the production of D-lactic acid from sugarcane bagasse by genetically engineered Saccharomyces cerevisiae, showcasing its role in biotechnological applications (Sornlek, Sae-tang, Watcharawipas, Wongwisansri, Tanapongpipat, Eurwilaichtr, Champreda, Runguphan, Schaap, & Martins dos Santos, 2022).

properties

CAS RN

150114-72-0

Product Name

DL-Lactic Acid-13C2 Sodium Salt

Molecular Formula

C3H6O3

Molecular Weight

92.063 g/mol

IUPAC Name

2-hydroxy(2,3-13C2)propanoic acid

InChI

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/i1+1,2+1

InChI Key

JVTAAEKCZFNVCJ-ZDOIIHCHSA-N

Isomeric SMILES

[13CH3][13CH](C(=O)O)O

SMILES

CC(C(=O)O)O

Canonical SMILES

CC(C(=O)O)O

synonyms

Lactic Acid-13C2 , Monosodium Salt;  2-Hydroxy-propanoic Acid-13C2 , Monosodium Salt;  Sodium Lactate-13C2 ;  E 325-13C2 ;  Lacolin-13C2 ;  Lactic Acid-13C2 Sodium Salt;  Monosodium Lactate-13C2 ;  NSC 31718-13C2 ;  Per-glycerin-13C2 ;  Purasal Powder S 98JS

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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DL-Lactic Acid-13C2 Sodium Salt
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DL-Lactic Acid-13C2 Sodium Salt
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Reactant of Route 6
DL-Lactic Acid-13C2 Sodium Salt

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